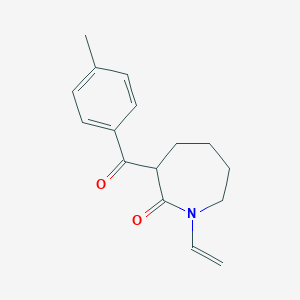

![molecular formula C6H5IN4 B2601880 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1770840-43-1](/img/structure/B2601880.png)

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is an impurity standard of the drug product . It has been shown to be a metabolite of the natural product . It is a useful reagent in the synthesis of phosphoramidate GS-5734 prodrug for potential treatment of Ebola virus infections and in the preparation of Remdesivir as a COVID-19 antiviral drug candidate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-amino pyrrolo [2,1-f ] [1,2,4] triazine with iodine or iodine chloride, followed by a reaction with N-iodo succinimide .Molecular Structure Analysis

The molecular formula of this compound is C6H5IN4 . Its molecular weight is 260.04 .Chemical Reactions Analysis

In a typical synthesis reaction, 40 g of the triazineamine compound of formula (V) and 200 ml of DMF are added to a 1000 ml round bottom flask . After the resulting mixture is cooled to 0°C, 70 g of N-iodosuccinimide is added at once, and the reaction is magnetically stirred for 1 hour .Physical And Chemical Properties Analysis

This compound is a solid substance with a pale yellow color . Its density is predicted to be 2.43±0.1 g/cm3 . The pKa value is predicted to be 3.04±0.30 .Aplicaciones Científicas De Investigación

Raw Material in Drug Synthesis

4-Aminopyrrolo[2,1-f][1,2,4]triazine serves as a fundamental raw material in the synthesis of remdesivir, a drug that gained attention for its potential against COVID-19. The process for preparing remdesivir's nucleobase involves a three-step chemical route, highlighting the chemoselective cyanation and N-amination using commercial bleach (Santos et al., 2021).

Novel Synthesis Methods

Research has been conducted on novel synthesis methods involving 4-amino-1,2,4-triazines. For example, 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacted with thiocarbonohydrazide to yield mixtures that can be separated by fractional crystallization (Kobelev et al., 2019). Another study described a one-pot preparation for pyrrolo[2,1-f]-[1,2,4]triazine and pyrazolo[5,1-c]pyrimido[4,5-e]-[1,2,4]triazine derivatives (Quintela et al., 1996).

Chemical Reactivity and Biological Activity

The reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one was studied, contributing to knowledge on biologically active compounds with pharmacologic potential (Mironovich & Shcherbinin, 2014). In another study, the synthesis and chemical reactivity of novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines were explored, focusing on pyrrolo[2,3-d][1,2,3]triazine heterocycles (Migawa & Townsend, 2001).

Synthesis of C-Nucleosides

Syntheses of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, isosteres of sangivamycin, tubercidin, and toyocamycin, were reported. This involved treatment of pyranulose glycoside with aminoguanidine and a series of transformations leading to 2-amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,1-f]-[1,2,4]triazine (Nishimura et al., 2001).

Synthesis of Novel Heterocyclic Systems

The synthesis of 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, a new heterocyclic system, was achieved, contributing to the study of triazoles and related condensed heterocycles (Labanauskas et al., 2004).

Antiproliferative and Biological Properties

Studies on the antiproliferative activities of novel pyrrolotriazine derivatives highlight the potential of these compounds in cancer research. For example, a study synthesized novel pyrrolotriazine derivatives and evaluated their antiproliferative activities against human tumor cells, identifying compounds with selective inhibitory effects (Zhang et al., 2018).

Mecanismo De Acción

Safety and Hazards

The safety precautions for handling 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Direcciones Futuras

Propiedades

IUPAC Name |

7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBGLCLVPCOXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1770840-43-1 |

Source

|

| Record name | 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601799.png)

![3-Chloro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2601801.png)

![6-chloro-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B2601803.png)

![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2601807.png)

![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B2601812.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2601818.png)

![N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2601820.png)